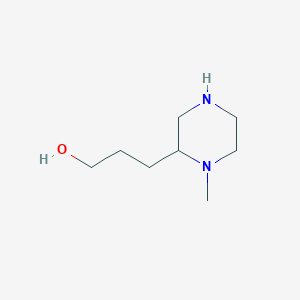

3-(1-Methylpiperazin-2-yl)propan-1-ol

CAS No.:

Cat. No.: VC20447231

Molecular Formula: C8H18N2O

Molecular Weight: 158.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H18N2O |

|---|---|

| Molecular Weight | 158.24 g/mol |

| IUPAC Name | 3-(1-methylpiperazin-2-yl)propan-1-ol |

| Standard InChI | InChI=1S/C8H18N2O/c1-10-5-4-9-7-8(10)3-2-6-11/h8-9,11H,2-7H2,1H3 |

| Standard InChI Key | TXBUWJKPINGMDI-UHFFFAOYSA-N |

| Canonical SMILES | CN1CCNCC1CCCO |

Introduction

Chemical Identity and Structural Features

3-(1-Methylpiperazin-2-yl)propan-1-ol belongs to the piperazine family, a class of compounds widely utilized in pharmaceutical chemistry due to their versatility in drug design. The compound’s IUPAC name specifies a propan-1-ol group attached to the 2-position of a 1-methylpiperazine ring. Piperazine derivatives are typically numbered such that the two nitrogen atoms occupy the 1 and 4 positions, making the 1-methyl substitution a modification of one nitrogen atom, while the propanol chain extends from the adjacent carbon (position 2) .

Key Structural Attributes:

-

Piperazine Core: A six-membered ring with two nitrogen atoms at positions 1 and 4.

-

Methyl Substitution: A methyl group (-CH₃) attached to the nitrogen at position 1.

-

Propanol Side Chain: A three-carbon chain terminating in a hydroxyl group (-OH) at position 2.

The stereochemistry of the compound remains unspecified in available literature, suggesting that racemic mixtures or undefined configurations are typical for such analogs .

Physicochemical Properties

While exact data for 3-(1-Methylpiperazin-2-yl)propan-1-ol are scarce, properties can be extrapolated from closely related compounds. For instance, 3-(4-Methylpiperazin-1-yl)propan-1-ol dihydrochloride (CAS: 82980-50-5), a structural isomer, exhibits a molecular weight of 231.16 g/mol, a logP of 0.46, and moderate water solubility due to its polar hydroxyl and amine groups . By comparison, the non-salt form of the target compound would likely have a molecular weight near 174.23 g/mol (C₈H₁₈N₂O) and a logP of approximately 0.3–0.6, reflecting balanced lipophilicity and hydrophilicity .

Estimated Physicochemical Parameters:

The compound’s polar surface area (PSA) is estimated at 26–28 Ų, indicating moderate permeability across biological membranes .

Synthesis and Analytical Characterization

Piperazine derivatives are typically synthesized via nucleophilic substitution or reductive amination reactions. For 3-(1-Methylpiperazin-2-yl)propan-1-ol, a plausible route involves:

-

Ring Formation: Condensation of ethylene diamine with a carbonyl source to form the piperazine backbone.

-

Methylation: Introduction of the methyl group via alkylation of the secondary nitrogen using methyl iodide or dimethyl sulfate.

-

Side-Chain Attachment: Coupling of propanol to the piperazine ring through a Mitsunobu reaction or SN2 displacement .

Analytical characterization of such compounds commonly employs:

-

Nuclear Magnetic Resonance (NMR): To confirm substituent positions and purity.

-

High-Resolution Mass Spectrometry (HRMS): For molecular weight validation.

-

X-ray Crystallography: Resolving stereochemical details (though rarely reported for simple analogs) .

Environmental Fate and Ecotoxicology

The environmental persistence of piperazine derivatives depends on their physicochemical properties. Using the relationship , the organic carbon-water partition coefficient (Koc) for 3-(1-Methylpiperazin-2-yl)propan-1-ol is estimated at 0.69 × 0.5 + 0.22 = 0.57, indicating low soil adsorption and high mobility in aquatic systems . This mobility, combined with moderate biodegradability, suggests the compound would have a half-life of days to weeks in surface water, posing minimal long-term ecological risk .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume